Methyl 2-(6-oxopiperazin-2-yl)acetate

Description

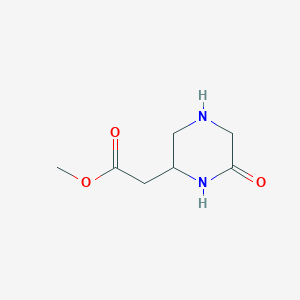

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 2-(6-oxopiperazin-2-yl)acetate |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)2-5-3-8-4-6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

ZCGKHAAEGWSWFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CNCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 6 Oxopiperazin 2 Yl Acetate and Its Derivatives

Precursor Synthesis and Building Block Strategies

The assembly of the target molecule relies on the strategic preparation of key building blocks: substituted piperazinones and functionalized acetate (B1210297) moieties. These precursors provide the necessary framework and functional groups for the subsequent cyclization and final elaboration of Methyl 2-(6-oxopiperazin-2-yl)acetate.

Synthesis of Substituted Piperazinones

Substituted piperazin-2-ones are crucial intermediates, forming the core of the target molecule. Various synthetic routes have been developed to access this important heterocyclic scaffold. One common approach involves the reaction of 1,2-diamines with α-halo esters. This method allows for the introduction of diversity at both the nitrogen and carbon atoms of the piperazinone ring.

Another versatile method for the synthesis of 1- and 4-substituted piperazin-2-ones is through Jocic-type reactions involving N-substituted diamines. This approach has been shown to be effective for creating a range of substituted piperazinones with good regioselectivity. The choice of the N-substituent on the diamine can influence the reaction's outcome and the final substitution pattern of the piperazinone ring.

Furthermore, chiral amino acids serve as valuable starting materials for the enantioselective synthesis of substituted piperazinones. By converting amino acids into chiral 1,2-diamines, it is possible to construct optically pure piperazinone cores, which is often a critical requirement for pharmaceutical applications. nih.gov

Preparation of Functionalized Acetate Moieties

The methyl acetate side chain at the 2-position of the oxopiperazine ring is a key feature of the target molecule. The preparation of this functionalized moiety often involves the use of reagents that can introduce a two-carbon unit with a carboxylic ester group.

One strategy for introducing the acetate group is through the reaction of a suitable precursor with a dialkyl maleate, such as diethyl maleate, via an aza-Michael addition reaction. This reaction converts a primary amine into a secondary amine while simultaneously introducing the ester functionality. wikipedia.org The resulting product, a derivative of aspartic acid, contains the necessary carbon framework for the subsequent cyclization to form the piperazinone ring with the acetate side chain.

Alternatively, the functionalized acetate moiety can be derived from aspartic acid itself. The synthesis of aspartame, for instance, involves the manipulation of aspartic acid to form N-formyl-α-L-aspartic anhydride, which can then be coupled with other amino acids. google.com Similar strategies can be employed to prepare precursors for the synthesis of Methyl 2-(6-oxopiperazin-2-yl)acetate.

Core Skeleton Formation Approaches

The construction of the central 6-oxopiperazine ring is the cornerstone of the synthesis. This is typically achieved through cyclization reactions that bring together the precursor fragments to form the heterocyclic core.

Cyclization Reactions in Oxopiperazine Synthesis

The formation of the oxopiperazine ring is generally accomplished through an intramolecular cyclization of a linear precursor. This precursor is designed to contain all the necessary atoms for the six-membered ring, along with the required functional groups.

A common strategy involves the cyclization of an N-(2-aminoethyl) derivative of an amino acid. For the synthesis of Methyl 2-(6-oxopiperazin-2-yl)acetate, a suitable precursor would be an N-(2-aminoethyl) derivative of aspartic acid methyl ester. The intramolecular aminolysis of the ester group by the terminal amino group would lead to the formation of the desired 6-oxopiperazine ring. The conditions for such cyclizations often require heating in a suitable solvent, sometimes with the aid of a base or an acid catalyst to promote the reaction.

The table below summarizes typical reaction conditions for the cyclization step in the synthesis of related piperazinone structures.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-protected amino acid derived diamine | 1. aza-Michael addition with acrylate2. Intramolecular SN2 cyclization | 3-Substituted piperazine-2-acetic acid ester | Varies | nih.gov |

| Chiral amino acids | Multi-step synthesis involving diamine formation and cyclization | 6-Substituted piperazine-2-acetic acid esters | Varies | acs.org |

Reactions Involving Ethylenediamines and Related Starting Materials

Ethylenediamine (B42938) and its derivatives are fundamental building blocks for the synthesis of piperazinones and piperazines. Their two amino groups provide the necessary nitrogen atoms for the heterocyclic ring.

A direct approach to the oxopiperazine core involves the reaction of ethylenediamine with a suitable dicarboxylic acid derivative. For instance, the reaction of ethylenediamine with dimethyl acetylenedicarboxylate (B1228247) has been reported to yield a precursor that can lead to a tautomeric form of the target molecule, methyl (3-oxopiperazin-2-ylidene)acetate. This suggests a viable route to the core structure, which can then be further manipulated if necessary.

The synthesis of N-substituted ethylenediamine derivatives is also a key step in many synthetic strategies. These derivatives can be prepared through various methods, including the reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or by the reaction of an amine with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org

Intramolecular Cyclization Mechanisms

The key step in the formation of the 6-oxopiperazine ring is an intramolecular cyclization. The mechanism of this reaction typically involves a nucleophilic attack of one of the nitrogen atoms of the ethylenediamine moiety on a carbonyl group of the functionalized acetate precursor.

In the case of an N-(2-aminoethyl)aspartic acid ester precursor, the reaction proceeds via an intramolecular aminolysis. The primary amino group at the end of the ethylamino side chain acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alcohol (methanol in this case) and form the stable six-membered lactam ring of the oxopiperazine.

The efficiency and regioselectivity of the cyclization can be influenced by several factors, including the nature of the protecting groups on the nitrogen atoms, the reaction temperature, and the presence of catalysts. Theoretical studies on related systems, such as the intramolecular cyclization of aspartic acid residues, have provided insights into the energetics and transition states of such reactions, highlighting the role of solvent molecules in facilitating proton transfer steps.

Esterification and Functional Group Interconversion Strategies for Methyl 2-(6-oxopiperazin-2-yl)acetate

The manipulation of the ester and amide functionalities within Methyl 2-(6-oxopiperazin-2-yl)acetate and its derivatives is crucial for the development of new chemical entities with tailored properties. Strategies for methoxy (B1213986) group substitution, amination, and the stereoselective and regioselective synthesis of oxopiperazinyl acetates are key to this endeavor.

Methoxy Group Substitution and Amination

Direct substitution of the methoxy group in Methyl 2-(6-oxopiperazin-2-yl)acetate offers a straightforward route to a variety of derivatives. Nucleophilic acyl substitution can be employed to replace the methoxy group with other alkoxy groups or, more significantly, with amino groups to form the corresponding amides. This transformation is typically achieved by reacting the ester with an amine, often in the presence of a catalyst or with heating, to drive the reaction to completion. The reactivity of the ester towards amination is influenced by the nature of the amine and the reaction conditions.

While direct amination of the methyl ester is a common strategy, N-arylation of the piperazinone nitrogen atoms represents another important functionalization pathway. Catalytic methods, such as the Buchwald-Hartwig and Ullmann-type cross-coupling reactions, are frequently employed for the N-arylation of nitrogen-containing heterocycles. For instance, copper-catalyzed N-arylation has been shown to be effective for a wide range of amines and amides. An inexpensive and efficient catalyst system using CuI with pipecolinic acid as a ligand has been developed for the N-arylation of various nitrogen-containing compounds. Similarly, nickel-catalyzed amination of aryl chlorides has demonstrated selectivity for either mono- or diarylation of piperazine (B1678402). These methods could be adapted for the N-arylation of the piperazinone core of Methyl 2-(6-oxopiperazin-2-yl)acetate, providing access to a diverse library of N-aryl derivatives.

Stereoselective and Regioselective Synthesis of Oxopiperazinyl Acetates

The control of stereochemistry and regiochemistry is paramount in the synthesis of biologically active molecules. For Methyl 2-(6-oxopiperazin-2-yl)acetate, stereocenters can exist at both the C2 and C6 positions of the piperazinone ring. The development of stereoselective and regioselective synthetic routes is therefore a critical area of research.

One approach to achieving stereoselectivity is through the use of chiral starting materials, such as amino acids. A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from optically pure amino acids has been reported. thieme-connect.com This five-step route involves the conversion of amino acids into chiral 1,2-diamines, which then undergo annulation to form the piperazine ring. thieme-connect.com Although this method was applied to piperazine-2-acetic acid esters, the principles could be extended to the synthesis of the corresponding 6-oxopiperazinone derivatives.

Diastereoselective methods have also been developed for the synthesis of 2,6-disubstituted piperazines. A palladium-catalyzed intramolecular hydroamination has been utilized as a key step in a modular synthesis, leading to the formation of trans-2,6-disubstituted piperazines with high diastereoselectivity. nih.gov The conformation of the resulting piperazine ring was found to be a twist-boat, a feature that could influence the biological activity of the molecule. nih.gov

Regioselective reactions are crucial when multiple reactive sites are present in a molecule. In the context of oxopiperazinyl acetates, regioselective functionalization could involve differentiating between the two nitrogen atoms of the piperazinone ring or controlling the position of substitution on the ring itself.

Catalytic Approaches and Reaction Optimization in Oxopiperazinyl Acetate Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like Methyl 2-(6-oxopiperazin-2-yl)acetate. Various catalytic strategies can be employed for the construction of the piperazinone ring and for the introduction of substituents.

Palladium-catalyzed reactions are widely used in the synthesis of nitrogen heterocycles. For instance, a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)2(TFA)2 catalyst has been shown to be effective for the synthesis of piperazinones, among other heterocycles. organic-chemistry.org This method provides a direct route to the core piperazinone structure.

Furthermore, a one-pot asymmetric catalytic approach has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. This method involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), with two of the three steps being stereoselectively catalyzed by a quinine-derived urea. acs.org This one-pot procedure allows for the efficient construction of chiral piperazinones from simple starting materials. acs.org

Reaction optimization is a critical aspect of developing efficient and scalable synthetic routes. For the synthesis of piperazinone derivatives, optimization may involve screening of catalysts, solvents, bases, and reaction temperatures to maximize yield and selectivity. For example, in the context of N-alkylation of pyrazoles, a related nitrogen heterocycle, optimization of reaction conditions was crucial for achieving high yields. researchgate.net Similar optimization studies would be essential for developing a robust synthesis of Methyl 2-(6-oxopiperazin-2-yl)acetate.

Below is a table summarizing various catalytic approaches for the synthesis of piperazine and piperazinone derivatives, which could be adapted for the synthesis of Methyl 2-(6-oxopiperazin-2-yl)acetate.

| Catalytic Method | Catalyst System | Substrates | Product | Reference |

| Intramolecular Hydroamination | Palladium-based catalyst | Aminoalkenes | 2,6-Disubstituted piperazines | nih.gov |

| Wacker-Type Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Alkenyl amines | Piperazinones | organic-chemistry.org |

| One-Pot Asymmetric Synthesis | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines | 3-Aryl/alkyl piperazin-2-ones | acs.org |

| Catalytic Reductive Cyclization | 5%-Pd/C or Raney Nickel | Dioximes | Piperazines | nih.govnih.gov |

| Cascade Double Nucleophilic Substitution | Metal-promoted | Chloro allenylamide, primary amine, aryl iodide | Piperazinones | bohrium.com |

Novel Reaction Pathways and Rearrangement Studies for Piperazinone Enaminoesters

Piperazinone enaminoesters, which can be derived from Methyl 2-(6-oxopiperazin-2-yl)acetate, are versatile intermediates that can undergo a variety of novel reaction pathways and rearrangements to generate complex heterocyclic structures.

One of the most notable reactions of enaminoesters is the Nenitzescu reaction, which involves the condensation of an enamine with a quinone to produce 5-hydroxyindoles. The Nenitzescu reaction of piperazinone enaminoesters has been investigated, revealing divergent outcomes depending on the reaction conditions. This reaction can lead to the formation of not only the expected 5-hydroxyindoles but also rearranged 2-imidazolidinone benzofurans, pyrrolo[2,3-f]indoles, and benzofuranones. An extensive multivariate optimization study of the Nenitzescu reaction of piperazinone enaminoesters has provided valuable insights into the parameters that influence regio- and chemoselectivity.

The mechanism of the Nenitzescu reaction typically involves a Michael addition of the enamine to the quinone, followed by a cyclization and subsequent elimination. The reaction can be influenced by the choice of solvent, acid mediator, temperature, and stoichiometry of the reactants. For instance, the use of different Lewis acids can affect the regioselectivity of the reaction.

Beyond the Nenitzescu reaction, other rearrangement reactions of piperazine derivatives have been explored. These include the diaza-Cope, hydrolytic, Mumm, Ugi-Smiles, Stevens, aza-Wittig, Curtius, and Schmidt rearrangements. benthamdirect.com These reactions provide powerful tools for the structural diversification of the piperazine scaffold. For example, the Stevens rearrangement of ammonium (B1175870) ylides can be used to construct polysubstituted morpholin-2-ones, which are structurally related to piperazinones. researchgate.net

The interaction of methyl (3-oxopiperazin-2-ylidene)acetate, a tautomeric form of a related piperazinone ester, with N-arylmaleimides has been shown to proceed via different pathways depending on the acidity of the medium. In the presence of catalytic amounts of acetic acid, it acts as a C-N-dinucleophile, while an excess of acid promotes a 1,3-dipolar cycloaddition, leading to new heterocyclic systems. researchgate.net These studies highlight the rich and complex reactivity of piperazinone-based systems and their potential for the synthesis of novel and diverse chemical structures.

Elucidating Structure Activity Relationships Sar in Oxopiperazinyl Acetate Derivatives

Rational Design Principles for Modulating Biological Interactions

The rational design of oxopiperazinyl acetate (B1210297) derivatives hinges on a deep understanding of the target's binding site and the pharmacophoric features of the ligand. Key strategies involve modifying the core scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational modeling and structure-based drug design are instrumental in this process, allowing for the prediction of binding modes and the energetic contributions of different functional groups.

The design process often begins with the identification of a lead compound, such as Methyl 2-(6-oxopiperazin-2-yl)acetate. Modifications are then systematically introduced to probe the chemical space around this scaffold. These modifications can include:

Scaffold Hopping: Replacing the oxopiperazine core with other heterocyclic systems to explore new intellectual property space and improve properties.

Fragment-Based Growth: Attaching small molecular fragments to the core structure to identify new interactions with the target protein.

Privileged Structures: Incorporating structural motifs that are known to bind to a particular class of targets.

By integrating computational predictions with empirical synthetic exploration, researchers can navigate the complex landscape of SAR to develop potent and selective modulators of biological interactions.

Impact of Substituent Electronic and Steric Properties on Interaction Profiles

The electronic and steric properties of substituents on the oxopiperazinyl acetate scaffold play a crucial role in determining the interaction profile of the molecule. Modifications at various positions of the piperazinone ring and the acetate side chain can profoundly influence binding affinity and selectivity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-stacking interactions with the target. For instance, the introduction of an electron-withdrawing group on an aromatic ring substituent could enhance π-π stacking interactions with electron-rich aromatic residues in the binding pocket.

Steric Effects: The size and shape of a substituent dictate how well the molecule fits into the binding site. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals contacts for high affinity. The position of the substituent is also critical; for example, a bulky group at a position that needs to fit into a narrow pocket will be detrimental to activity.

The interplay of these effects is often complex. A quantitative structure-activity relationship (QSAR) approach can be employed to model the correlation between these physicochemical properties and biological activity, providing predictive models for the design of new analogs.

To illustrate these principles, consider the following hypothetical SAR data for a series of N-substituted oxopiperazinyl acetate derivatives targeting a generic kinase.

| Compound | R Group (N-1 Position) | Electronic Effect | Steric Bulk | IC50 (nM) |

|---|---|---|---|---|

| 1 | -H | Neutral | Small | 500 |

| 2 | -CH3 | Electron-donating | Small | 250 |

| 3 | -Ph | Neutral | Medium | 100 |

| 4 | -4-F-Ph | Electron-withdrawing | Medium | 50 |

| 5 | -4-OMe-Ph | Electron-donating | Medium | 150 |

| 6 | -t-Bu | Electron-donating | Large | >1000 |

This is a hypothetical data table created for illustrative purposes.

Bioisosteric Replacement Strategies for Piperazinone-Containing Compounds

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a compound while retaining or improving its biological activity. For piperazinone-containing compounds, various bioisosteric replacements can be considered for the core ring system to enhance properties such as metabolic stability, solubility, and target affinity.

The lactam functionality within the piperazinone ring is a key pharmacophoric feature, often involved in hydrogen bonding interactions. Bioisosteres for the piperazinone core can include:

Other Lactam-Containing Rings: Such as piperidinones or larger ring lactams, to alter ring strain and conformational preferences.

Non-Lactam Heterocycles: Rings like morpholinones or thiomorpholinones can introduce heteroatoms that may lead to new interactions or improved pharmacokinetic profiles.

Acyclic Analogs: In some cases, the ring can be opened to generate more flexible acyclic structures, although this often comes at the cost of reduced potency due to an entropic penalty upon binding.

The following table presents some potential bioisosteric replacements for the piperazinone core and their potential impact on molecular properties.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Piperazin-2-one | Piperidin-2-one | Altered ring pucker and substituent vectors. |

| Piperazin-2-one | Morpholin-3-one | Improved solubility and potential for new hydrogen bond interactions. |

| Piperazin-2-one | Thiazolidin-4-one | Different ring geometry and potential for sulfur-based interactions. |

| Piperazin-2-one | Imidazolidin-4-one | Introduction of an additional hydrogen bond donor/acceptor. |

This table provides illustrative examples of bioisosteric replacements.

Conformational Analysis and its Relevance to Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For oxopiperazinyl acetate derivatives, the piperazinone ring typically adopts a chair or a twisted-boat conformation. The preferred conformation is influenced by the nature and position of substituents, and this, in turn, dictates the spatial orientation of the key binding groups.

NMR spectroscopy and computational methods are powerful tools for studying the conformational preferences of these molecules in solution and in silico. The analysis can reveal the energetic barriers between different conformations and the population of the bioactive conformation, which is the conformation the molecule adopts when bound to its target.

For instance, a substituent at the 2-position of the piperazinone ring can exist in either an axial or an equatorial orientation. The energetic preference for one over the other can have a significant impact on biological activity. If the bioactive conformation requires the substituent to be in the higher-energy axial position, the molecule will have a lower binding affinity due to the energetic penalty of adopting this conformation.

Understanding the conformational landscape of these derivatives allows for the design of conformationally constrained analogs that are "pre-organized" in the bioactive conformation, potentially leading to a significant increase in potency.

Stereochemical Considerations in Oxopiperazinyl Acetate SAR

The presence of stereocenters in a molecule can have a profound effect on its biological activity. In Methyl 2-(6-oxopiperazin-2-yl)acetate, the carbon atom at the 2-position of the piperazinone ring is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity.

This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral. The binding pocket of a target is a three-dimensional chiral environment, and the two enantiomers of a ligand will have different interactions with it. One enantiomer may fit perfectly, making all the key interactions for high-affinity binding, while the other may have a poor fit or even experience steric clashes.

Furthermore, the introduction of additional substituents on the piperazinone ring can create new stereocenters, leading to the possibility of multiple diastereomers. Each of these diastereomers can have a unique biological activity profile. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR of oxopiperazinyl acetate derivatives and for developing a single-isomer drug with an optimal therapeutic profile.

The following table illustrates the potential impact of stereochemistry on the biological activity of a hypothetical oxopiperazinyl acetate derivative.

| Compound | Stereochemistry at C-2 | Stereochemistry at C-5 | Relative Activity |

|---|---|---|---|

| 7a | R | - | 100 |

| 7b | S | - | 5 |

| 8a | R | R | 200 |

| 8b | R | S | 15 |

| 8c | S | R | 10 |

| 8d | S | S | 1 |

This is a hypothetical data table created for illustrative purposes.

Mechanistic Studies of Biological Interactions for Oxopiperazinyl Acetate Compounds

Enzyme Interaction Mechanisms

The core structure of oxopiperazinyl acetate (B1210297) compounds is a recurring motif in a variety of enzyme inhibitors. The following sections detail the mechanistic insights into how these derivatives interact with specific enzymes.

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of FTase has been a major target for anticancer drug development. nih.gov Piperazinone-based compounds have emerged as potent inhibitors of this enzyme.

Studies on N-arylpiperazinones and their oxo-piperazine derivatives have provided significant structure-activity relationship (SAR) data. For instance, the insertion of carbonyl groups at various positions on the piperazinone ring has been evaluated to determine the impact on potency and pharmacokinetic profiles. It was found that 1-aryl-2,3-diketopiperazine derivatives struck the best balance of these properties compared to the parent 1-aryl-2-piperazinones. nih.gov Further research on macrocyclic piperazinone compounds demonstrated dual inhibitory activity against both farnesyltransferase and geranylgeranyltransferase-I, another important enzyme in protein prenylation. nih.gov

The mechanism of inhibition for a novel series of piperidine-based FTase inhibitors, which share structural similarities with piperazinones, was found to be competitive with respect to the Ras protein. nih.gov This suggests that these compounds likely bind to the active site of FTase, preventing the binding of its natural protein substrate. The potency of these inhibitors is often in the nanomolar range, as highlighted in the table below.

Table 1: Farnesyltransferase Inhibitory Activity of Piperidine (B6355638) Derivatives

This table presents the half maximal inhibitory concentration (IC50) of a potent piperidine derivative against farnesyltransferase, indicating its high inhibitory activity. nih.gov

A novel therapeutic approach for prostate cancer involves the inhibition of prostatic acid phosphatase (PAcP) secretion. researchgate.net Research has shown that a new oxopiperazin-based peptidomimetic molecule can inhibit PAcP secretion and induce apoptosis in prostate cancer cells. researchgate.net The proposed mechanism for this activity is the inhibition of signal peptidase 1 (SPase 1), the primary protease responsible for cleaving the signal peptide of secretory proteins, thus enabling their secretion. researchgate.net

By creating a homology computer model of human SPase 1, researchers were able to design and synthesize novel (S)-3-(4-aminobutyl)piperazin-2-one-based peptidomimetics. researchgate.net One of these compounds, (S)-(3-(2-(4-(((benzyloxy)carbonyl)amino)butyl)-4-(3-methoxy-3-oxopropyl)-3-oxopiperazin-1-yl)propyl)boronic acid, was shown to reduce PAcP secretion and exhibit significant cytotoxic effects in the LNCaP prostate cancer cell line. researchgate.net This suggests that the oxopiperazine core can serve as a scaffold for designing inhibitors that interfere with the protein secretion pathway.

The piperazine (B1678402) ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been shown to interact with a wide range of other enzymes. researchgate.netsemanticscholar.org This suggests that "Methyl 2-(6-oxopiperazin-2-yl)acetate" and related compounds could potentially modulate other enzymatic pathways.

For example, various piperazine derivatives have been investigated as inhibitors of several cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Additionally, newly synthesized piperazine derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. ktu.edu.trresearchgate.netnih.gov Other studies have identified piperazine-based compounds as potent inhibitors of urease, a key enzyme in the pathogenesis of certain bacterial infections. researchgate.netbenthamdirect.com The table below summarizes some of the other potential enzyme targets for piperazine-containing compounds.

Table 2: Other Potential Enzyme Targets for Piperazine Derivatives

This table highlights the diversity of enzymes that can be targeted by compounds containing a piperazine moiety, indicating a broad potential for biological activity. researchgate.netktu.edu.trbenthamdirect.comnih.gov

Ligand-Receptor Binding Dynamics and Selectivity

The interaction between a small molecule inhibitor and its target enzyme is a dynamic process. While specific binding studies for "Methyl 2-(6-oxopiperazin-2-yl)acetate" are not available, research on related compounds provides insights into the potential binding dynamics. For instance, structure-activity relationship studies of piperazine-based inhibitors of equilibrative nucleoside transporters (ENTs) have shown that modifications to different parts of the molecule can significantly affect potency and selectivity. polyu.edu.hkfrontiersin.orgpolyu.edu.hk The presence and position of substituents on the aromatic rings of these inhibitors are crucial for their interaction with the transporters. polyu.edu.hkfrontiersin.orgpolyu.edu.hk Molecular docking studies of piperazine derivatives with tyrosinase have suggested that the piperazine ring helps to correctly orient the substituted moieties within the active site of the enzyme. nih.gov

Molecular-Level Characterization of Compound-Target Interactions

Computational modeling and simulation are powerful tools for characterizing the interactions between small molecules and their biological targets at the atomic level. Molecular docking studies have been employed to predict the binding modes of piperazine derivatives within the active sites of enzymes like tyrosinase and urease. ktu.edu.trresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. While no specific molecular modeling studies on "Methyl 2-(6-oxopiperazin-2-yl)acetate" were identified, such in silico methods would be valuable for predicting its potential binding modes with enzymes like FTase or SPase 1.

In Vitro Methodologies for Mechanistic Elucidation of Biological Effects

A variety of in vitro assays are employed to study the biological effects of compounds like oxopiperazinyl acetates and to elucidate their mechanisms of action. These assays are crucial for screening potential inhibitors and for understanding their effects on cellular processes. bioivt.comamsbio.comacresbiosciences.com

For the study of FTase inhibition, fluorescence polarization (FP) assays are commonly used. bellbrooklabs.comceltarys.comyoutube.comresearchgate.net These assays measure the change in the polarization of fluorescently labeled substrates upon binding to the enzyme, providing a high-throughput method for screening inhibitors. bioassaysys.com

To investigate the inhibition of protein secretion, such as that of PAcP, cell-based assays are essential. nih.gov One approach involves quantifying the amount of a specific protein in the conditioned media of cultured cells after treatment with the test compound. nih.gov This can be achieved using techniques like ELISA or quantitative mass spectrometry. nih.gov

Table 3: Common In Vitro Methodologies for Studying Enzyme Inhibition and Secretion

This table outlines some of the key in vitro methods used to assess the biological activity of compounds that inhibit enzymes or cellular secretion processes.

Computational and Theoretical Chemistry Applications to Oxopiperazinyl Acetates

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a potential drug molecule and its biological target. For oxopiperazinyl acetates, docking studies can elucidate how these compounds bind to the active site of an enzyme or receptor, providing a basis for understanding their mechanism of action.

In a typical molecular docking study involving an oxopiperazinyl acetate (B1210297), the compound would be placed into the binding site of a target protein. The software then calculates the most stable binding poses, or conformations, of the ligand, along with a scoring function to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. For instance, docking of piperazine-based compounds has been used to identify crucial amino acid residues that interact with the ligand. nih.gov

Molecular dynamics (MD) simulations are then often employed to refine the results of molecular docking. MD simulations provide a dynamic view of the ligand-target complex, showing how it behaves over time. This can help to assess the stability of the binding pose predicted by docking and to identify any conformational changes that may occur upon ligand binding. nih.govnih.gov The root mean square deviation (RMSD) is a key metric used in MD simulations to assess the stability of the complex. nih.gov

Table 1: Example of Molecular Docking and Dynamics Simulation Data for a Hypothetical Oxopiperazinyl Acetate-Protein Complex

| Parameter | Value/Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | ASP120, TYR150, PHE250 |

| Hydrogen Bonds | ASP120 (with oxopiperazine NH), TYR150 (with carbonyl oxygen) |

| Hydrophobic Interactions | PHE250 (with piperazine (B1678402) ring) |

| MD Simulation Length | 100 ns |

| Average RMSD | 1.5 Å |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net These calculations can provide valuable information about the distribution of electrons in a molecule, which in turn determines its chemical properties.

For Methyl 2-(6-oxopiperazin-2-yl)acetate, DFT calculations can be used to determine a range of properties, including:

Molecular Geometry: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule, which helps to identify regions that are prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Calculating various parameters based on conceptual DFT, such as electronegativity, hardness, and softness, which provide further insights into the molecule's reactivity. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of Methyl 2-(6-oxopiperazin-2-yl)acetate Calculated using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | C=O (carbonyl carbon): +0.6e, O (carbonyl oxygen): -0.5e |

In Silico Screening and Virtual Library Design for Oxopiperazinyl Acetates

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target. wellcomeopenresearch.org This approach is much faster and more cost-effective than traditional high-throughput screening.

A virtual library of oxopiperazinyl acetates can be designed by systematically modifying the core structure of Methyl 2-(6-oxopiperazin-2-yl)acetate. This can involve adding different substituents at various positions on the piperazine ring or modifying the acetate group. This library can then be screened against a specific biological target using molecular docking or other computational methods. The results of the virtual screen can be used to prioritize a smaller number of compounds for synthesis and experimental testing. researchgate.net

Table 3: Example of a Virtual Library Design for Oxopiperazinyl Acetates

| Scaffold | R1 | R2 | R3 |

|---|---|---|---|

| Methyl 2-(6-oxopiperazin-2-yl)acetate | H | H | CH3 |

| Benzyl | H | CH3 | |

| H | Phenyl | CH3 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool for predicting the mechanisms of chemical reactions and for identifying the transition states involved. acs.org This information is crucial for understanding how a reaction proceeds and for optimizing the reaction conditions to improve the yield and selectivity.

For the synthesis of Methyl 2-(6-oxopiperazin-2-yl)acetate and its derivatives, computational methods can be used to:

Map the Reaction Pathway: Identify the sequence of elementary steps that lead from the reactants to the products.

Calculate Activation Energies: Determine the energy barriers for each step in the reaction, which allows for the prediction of the reaction rate.

Characterize Transition States: Determine the geometry and electronic structure of the high-energy transition state species.

This information can be used to propose alternative synthetic routes or to design catalysts that can lower the activation energy of the rate-determining step.

Table 4: Hypothetical Calculated Activation Energies for a Step in the Synthesis of an Oxopiperazine

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Ring formation | 15.2 |

| Amide bond formation | 12.8 |

Pharmacophore Modeling and 3D-Quantitative Structure-Activity Relationship Analysis

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis are computational methods used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess in order to bind to a specific target. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A pharmacophore model can be generated based on the structures of a set of known active molecules or from the structure of the ligand-target complex. mdpi.com

3D-QSAR is a statistical method that correlates the biological activity of a set of molecules with their 3D properties, such as their shape and electrostatic potential. nih.gov The results of a 3D-QSAR study are often visualized as contour maps, which show the regions of space where certain properties are favorable or unfavorable for activity. nih.gov

For a series of oxopiperazinyl acetates, these methods can be used to:

Identify the key structural features that are important for their biological activity.

Develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds.

Guide the design of new analogs with improved potency and selectivity.

Table 5: Example of a 3D-QSAR Study on a Series of Oxopiperazinyl Acetates

| Model | q² (cross-validated R²) | R² (non-cross-validated R²) | Predictive R² |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.78 |

| CoMSIA | 0.68 | 0.94 | 0.81 |

| Field Contributions | Steric: 55%, Electrostatic: 45% |

Advanced Spectroscopic and Analytical Characterization for Research on Oxopiperazinyl Acetates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "Methyl 2-(6-oxopiperazin-2-yl)acetate." Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum of "Methyl 2-(6-oxopiperazin-2-yl)acetate" is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen.

Predicted ¹H NMR Data for Methyl 2-(6-oxopiperazin-2-yl)acetate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.6 - 3.8 | Singlet | 3H |

| -CH₂- (acetate) | 2.5 - 2.8 | Doublet of doublets | 2H |

| -CH- (piperazine ring) | 3.8 - 4.1 | Multiplet | 1H |

| -NH- (piperazine ring) | 6.0 - 7.5 | Broad singlet | 1H |

| -CH₂- (piperazine ring, adjacent to NH) | 3.0 - 3.4 | Multiplet | 2H |

| -CH₂- (piperazine ring, adjacent to C=O) | 3.2 - 3.6 | Multiplet | 2H |

Note: This is a predicted data table based on the structure and data from analogous compounds. Actual experimental values may vary.

The singlet for the methyl ester protons (-OCH₃) would be a key identifier. The protons of the acetate (B1210297) methylene (B1212753) group (-CH₂-) would likely appear as a doublet of doublets due to coupling with the adjacent chiral center. The protons on the piperazine (B1678402) ring would present as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The amide proton (-NH-) would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a signal for each unique carbon atom. The chemical shifts of the carbonyl carbons of the ester and the amide would be particularly informative.

Predicted ¹³C NMR Data for Methyl 2-(6-oxopiperazin-2-yl)acetate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O (ester) | 170 - 175 |

| -C=O (amide) | 165 - 170 |

| -OCH₃ | 50 - 55 |

| -CH₂- (acetate) | 35 - 45 |

| -CH- (piperazine ring) | 50 - 60 |

| -CH₂- (piperazine ring) | 40 - 50 |

Note: This is a predicted data table based on the structure and data from analogous compounds. Actual experimental values may vary.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying their correlations. Purity assessment is achieved by integrating the proton signals and by the absence of any unassignable peaks in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of "Methyl 2-(6-oxopiperazin-2-yl)acetate."

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of the compound, which is 172.0848 g/mol for the molecular formula C₇H₁₂N₂O₃. This precise mass measurement helps to confirm the elemental composition.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation of the piperazine ring and the loss of the methoxycarbonylmethyl group would be expected to produce key fragment ions.

Predicted Key Fragment Ions in the Mass Spectrum of Methyl 2-(6-oxopiperazin-2-yl)acetate

| m/z | Predicted Fragment Structure |

| 172 | [M]⁺ (Molecular ion) |

| 141 | [M - OCH₃]⁺ |

| 113 | [M - COOCH₃]⁺ |

| 99 | [M - CH₂COOCH₃]⁺ |

| 85 | [Piperazinone ring fragment]⁺ |

| 70 | [Piperazine fragment]⁺ |

Note: This is a predicted data table based on fragmentation patterns of similar structures. The relative abundances of the fragments would depend on the ionization method and energy.

The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. For instance, the fragmentation of "Methyl 2-(3-oxopiperazin-2-yl)acetate" would likely yield a different set of fragment ions due to the different position of the carbonyl group in the piperazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "Methyl 2-(6-oxopiperazin-2-yl)acetate." The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

Characteristic IR Absorptions: The IR spectrum of this compound would be characterized by the presence of strong absorption bands for the carbonyl groups of the ester and the cyclic amide (lactam), as well as the N-H bond of the amide.

Predicted IR Absorption Bands for Methyl 2-(6-oxopiperazin-2-yl)acetate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3200 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| C=O stretch (amide/lactam) | ~1670 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-O stretch (ester) | 1000 - 1300 | Strong |

Note: This is a predicted data table based on typical IR frequencies for these functional groups. The exact positions can be influenced by the molecular environment and sample state.

The distinct carbonyl stretching frequencies for the ester and the amide are particularly useful for confirming the presence of both functional groups. The position of the amide carbonyl absorption can also provide information about the ring strain of the piperazinone ring. IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions, for example, by observing the appearance of the characteristic carbonyl bands of the product or the disappearance of the absorption bands of the reactants.

Chromatographic Techniques for Separation and Purification Studies

Chromatographic techniques are essential for the separation and purification of "Methyl 2-(6-oxopiperazin-2-yl)acetate" from reaction mixtures and for the analysis of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally labile compounds like oxopiperazinyl acetates. A reversed-phase HPLC method would typically be developed.

Typical HPLC Parameters for the Analysis of Oxopiperazinyl Acetates

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 - 40 °C |

Note: This table provides a general starting point for method development. The optimal conditions would need to be determined experimentally.

The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC can also be used to separate "Methyl 2-(6-oxopiperazin-2-yl)acetate" from its isomers and other impurities, allowing for accurate purity determination.

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of "Methyl 2-(6-oxopiperazin-2-yl)acetate." Derivatization, for instance by silylation, might be necessary to increase the volatility and thermal stability of the compound. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification.

Development of Novel Analytical Methodologies for Oxopiperazinyl Acetate Research

The ongoing research in the field of oxopiperazinyl acetates necessitates the development of novel and improved analytical methodologies. These advancements aim to enhance sensitivity, selectivity, and throughput of the analyses.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. This can be particularly advantageous for the high-throughput screening of libraries of oxopiperazinyl acetate derivatives.

Chiral Chromatography: Since "Methyl 2-(6-oxopiperazin-2-yl)acetate" is a chiral molecule, the development of chiral chromatographic methods is crucial for the separation and quantification of its enantiomers. This is of great importance in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

Hyphenated Techniques: The coupling of separation techniques with advanced detection methods, such as LC-MS/MS and LC-NMR, provides a wealth of structural and quantitative information from complex samples. These hyphenated techniques are becoming increasingly important in the detailed characterization of novel compounds and their metabolites.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. The development of CE methods could provide an alternative and complementary approach to HPLC for the analysis of oxopiperazinyl acetates.

The continuous innovation in analytical instrumentation and methodologies will undoubtedly play a pivotal role in advancing the research and development of "Methyl 2-(6-oxopiperazin-2-yl)acetate" and other related compounds.

Emerging Research Avenues and Future Perspectives for Methyl 2 6 Oxopiperazin 2 Yl Acetate

Untapped Synthetic Strategies for Complex Oxopiperazinyl Acetate (B1210297) Architectures

The synthesis of complex molecular architectures is fundamental to expanding the chemical space and unlocking novel biological activities. For Methyl 2-(6-oxopiperazin-2-yl)acetate, with its chiral center and functionalized side chain, the development of more sophisticated and efficient synthetic methodologies is a key research avenue.

Stereoselective Synthesis: A significant challenge in the synthesis of substituted oxopiperazines is the control of stereochemistry, which is crucial for biological activity. nih.govbenthamdirect.com Future synthetic strategies will likely focus on asymmetric synthesis to produce enantiomerically pure Methyl 2-(6-oxopiperazin-2-yl)acetate and its derivatives. This can be achieved through the use of chiral auxiliaries, chiral pool starting materials (such as amino acids), and asymmetric catalysis. nih.govbenjamin-bouvier.fr Diastereoselective alkylation of a pre-existing oxopiperazine core is another promising approach to introduce the acetate side chain with high stereocontrol. nih.gov

Advanced Functionalization Techniques: Modern synthetic organic chemistry offers a plethora of tools for the late-stage functionalization of heterocyclic scaffolds. Techniques such as C-H activation and photoredox catalysis, which have been successfully applied to piperazines, remain largely untapped for the synthesis of complex oxopiperazinyl acetates. mdpi.com These methods could enable the direct introduction of various substituents onto the oxopiperazine ring, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The development of robust protocols for the selective functionalization of the different positions of the oxopiperazine ring will be a significant area of future research. mdpi.com

| Synthetic Strategy | Potential Application for Methyl 2-(6-oxopiperazin-2-yl)acetate | Key Advantages |

| Asymmetric Catalysis | Enantioselective synthesis of the chiral oxopiperazine core. | High enantiomeric excess, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Access to enantiomerically pure building blocks. |

| Diastereoselective Alkylation | Controlled introduction of the methyl acetate side chain. | High stereocontrol in the formation of the C-C bond. |

| C-H Functionalization | Direct introduction of substituents on the piperazine (B1678402) ring. | Atom economy, late-stage modification of complex molecules. |

| Photoredox Catalysis | Mild and selective functionalization under visible light. | Access to novel reaction pathways, high functional group tolerance. |

Identification of Novel Biological Targets and Therapeutic Applications

The piperazine scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antidepressant, and antiviral properties. mdpi.com Oxopiperazine derivatives, as peptidomimetics, are particularly promising for targeting protein-protein interactions.

Exploration of New Therapeutic Areas: While some oxopiperazine derivatives have been investigated as PARP inhibitors and melanocortin-4 receptor (MC4R) agonists for obesity, a vast landscape of biological targets remains to be explored for Methyl 2-(6-oxopiperazin-2-yl)acetate and its analogues. nih.gov Given the prevalence of the piperazine motif in central nervous system (CNS) active drugs, investigating the potential of this compound in neurological disorders is a logical next step. Furthermore, its potential as an anticancer agent, building on the known anti-proliferative activity of other arylpiperazine derivatives, warrants investigation. mdpi.comnih.gov

Target Identification and Validation: A key challenge will be the identification of specific molecular targets for Methyl 2-(6-oxopiperazin-2-yl)acetate. High-throughput screening (HTS) of compound libraries against a diverse panel of biological targets will be a crucial starting point. This can be followed by more focused assays to validate initial hits and elucidate the mechanism of action. The development of chemical probes based on the Methyl 2-(6-oxopiperazin-2-yl)acetate scaffold could be instrumental in target identification and validation studies.

| Potential Therapeutic Area | Rationale | Example of Potential Targets |

| Oncology | Arylpiperazines have shown anti-proliferative activity. mdpi.comnih.gov | Kinases, Proteases, Protein-protein interactions involved in cancer pathways. |

| Central Nervous System (CNS) Disorders | Piperazine is a common scaffold in CNS-active drugs. | Neurotransmitter receptors (e.g., dopamine, serotonin), enzymes involved in neurodegeneration. |

| Infectious Diseases | Piperazine derivatives have shown antimicrobial and antiviral activity. | Bacterial or viral enzymes, host-pathogen protein interactions. |

| Metabolic Disorders | Oxopiperazines have been explored as MC4R agonists for obesity. nih.gov | G-protein coupled receptors (GPCRs), enzymes involved in metabolic pathways. |

Integration of Artificial Intelligence and Machine Learning in Oxopiperazinyl Acetate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can accelerate various stages of research, from initial hit identification to synthesis planning.

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. These models can then be used to perform virtual screening of large compound libraries to identify molecules with a high probability of being active against a specific target. For Methyl 2-(6-oxopiperazin-2-yl)acetate, this approach can be used to prioritize the synthesis of analogues with improved potency and selectivity.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the desired target profile, it can generate new oxopiperazinyl acetate derivatives with optimized characteristics. This can significantly expand the chemical space and lead to the discovery of novel drug candidates.

Interdisciplinary Research Directions (e.g., Chemical Biology, Materials Science)

The unique structural features of Methyl 2-(6-oxopiperazin-2-yl)acetate open up opportunities for its application in interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: As a functionalized heterocyclic compound, Methyl 2-(6-oxopiperazin-2-yl)acetate and its derivatives can be developed into valuable chemical probes. By incorporating reporter tags such as fluorescent dyes or biotin, these molecules can be used to visualize and study biological processes in living cells, identify protein binding partners, and elucidate the mechanism of action of drugs.

Materials Science: The piperazine scaffold is known for its ability to participate in self-assembly processes to form supramolecular structures. The specific substitution pattern of Methyl 2-(6-oxopiperazin-2-yl)acetate could be exploited to design novel materials with interesting properties. For example, it could be used as a building block for the synthesis of functional polymers, hydrogels, or metal-organic frameworks (MOFs) with potential applications in drug delivery, catalysis, or sensing.

Challenges and Opportunities in Oxopiperazinyl Acetate Academic Research

Despite the promising future perspectives, several challenges need to be addressed to fully realize the potential of Methyl 2-(6-oxopiperazin-2-yl)acetate in academic research.

Challenges:

Synthetic Complexity: The stereoselective synthesis of highly functionalized oxopiperazines remains a significant challenge. nih.govbenthamdirect.com Developing robust and scalable synthetic routes is crucial for enabling extensive biological evaluation.

Limited Structural Diversity: The current lack of a diverse library of oxopiperazinyl acetate analogues hinders comprehensive SAR studies. mdpi.com

Target Deconvolution: Identifying the specific biological targets of novel compounds can be a complex and time-consuming process. nih.gov

Opportunities:

Privileged Scaffold: The piperazine ring is a well-validated "privileged scaffold" in medicinal chemistry, increasing the likelihood of finding biologically active compounds. mdpi.comwisdomlib.org

Unexplored Chemical Space: The chemical space around the oxopiperazinyl acetate core is largely unexplored, offering significant opportunities for the discovery of novel chemical entities with unique biological activities.

Collaborative Research: The interdisciplinary nature of this research provides ample opportunities for collaboration between synthetic chemists, biologists, computational scientists, and materials scientists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(6-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Common synthetic approaches involve condensation reactions between piperazine derivatives and methyl acetates. For example, a two-step process may include:

Step 1 : Reacting 6-oxopiperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) to form the intermediate.

Step 2 : Esterification using methanol and catalytic sulfuric acid.

Optimization strategies:

- Temperature : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield enhancement : Increase stoichiometric excess of methylating agents (e.g., methyl iodide) and monitor via TLC .

Q. Which spectroscopic techniques are critical for characterizing Methyl 2-(6-oxopiperazin-2-yl)acetate, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group), δ 2.8–3.5 ppm (piperazine protons), and δ 1.9–2.2 ppm (carbonyl adjacent protons).

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (piperazinone).

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₂N₂O₃).

Cross-validate with X-ray crystallography for absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can computational chemistry predict the solvent-dependent reactivity of Methyl 2-(6-oxopiperazin-2-yl)acetate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies using implicit solvent models (e.g., PCM or SMD) to assess stability in polar (water) vs. nonpolar (toluene) solvents.

- Transition State Analysis : Identify solvent effects on reaction barriers for nucleophilic attacks (e.g., hydrolysis of the ester group).

- Software : Gaussian or ORCA for simulations; compare with experimental kinetic data from HPLC or UV-Vis monitoring .

Q. What strategies resolve contradictions between theoretical and experimental thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer :

- Re-evaluate Computational Parameters : Ensure basis sets (e.g., cc-pVTZ) and methods (e.g., G4) align with experimental conditions.

- Experimental Validation : Use bomb calorimetry to measure ΔH°f and compare with theoretical values.

- Error Analysis : Check for overlooked conformers or tautomers in computational models. Cross-reference with gas-phase IR spectra for vibrational assignments .

Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure, and what software is used for refinement?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : SHELXL for least-squares refinement; validate using CCDC guidelines.

- Key Metrics : R₁ < 0.05, wR₂ < 0.15, and Hirshfeld surface analysis for intermolecular interactions .

Q. What role does Methyl 2-(6-oxopiperazin-2-yl)acetate play in designing enzyme inhibitors, and how are bioactivity assays structured?

- Methodological Answer :

- Target Selection : Piperazinone moieties often interact with protease active sites (e.g., HIV-1 integrase).

- Assay Design :

In vitro Inhibition : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀.

Molecular Docking : AutoDock Vina to model ligand-enzyme interactions; validate with MD simulations (AMBER/NAMD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.